molecular formula C44H71NO13 B1662129 Tacrolimus monohydrate CAS No. 109581-93-3

Tacrolimus monohydrate

Cat. No.: B1662129
CAS No.: 109581-93-3
M. Wt: 822.0 g/mol
InChI Key: NWJQLQGQZSIBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tacrolimus is typically produced through fermentation using Streptomyces tsukubaensis. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound . Various methods have been developed to enhance the solubility and bioavailability of tacrolimus, including the use of supercritical fluid technology to prepare solid dispersions .

Industrial Production Methods: Industrial production of tacrolimus involves optimizing fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, and nutrient concentration. Additionally, advanced techniques like high-performance liquid chromatography (HPLC) are used for the purification and validation of tacrolimus in pharmaceutical dosage forms .

Chemical Reactions Analysis

Acid- and Base-Mediated Degradation

Tacrolimus exhibits stability in mildly acidic conditions (pH 3–5) but degrades under strong alkaline or acidic environments:

  • Alkaline Conditions : Treatment with 0.1 M NaOH or sodium t-butoxide results in aldehyde formation via cleavage of the β-hydroxyketone moiety (Figure 2i) .

  • Acid Catalysis : Exposure to p-toluenesulfonic acid in toluene induces 23,24-anhydro-tacrolimus formation (27% yield), characterized by a trans-double bond (J = 16 Hz) .

Table 1: Degradation Products Under Acid/Base Conditions

ConditionProductKey CharacteristicsAnalytical Method
0.1 M NaOHAldehyde derivativeNMR: Loss of β-hydroxyketone signalsLC-MS, 1^1H NMR
p-TSA in toluene23,24-Anhydro-tacrolimus1^1H NMR: δ 6.35 (H-23), 7.09 (H-24)HPLC, FT-IR

Thermal Degradation

Thermolysis at 50–60°C induces structural rearrangements:

  • Allylic Ester Rearrangement : Forms tacrolimus regioisomer (Figure 2k) .

  • Dehydration : β-Hydroxyketone dehydration yields 5-deoxy-Δ5,6^{5,6}-tacrolimus (diene) .

  • Oxygen Exposure : Accelerates degradation, increasing total impurities by 4.2% in amorphous tacrolimus .

Table 2: Thermal Degradation Pathways

TemperatureKey ReactionProductDetection Method
60°CAllylic ester rearrangementRegioisomerUHPLC-PDA
50°Cβ-Hydroxyketone dehydration5-deoxy-Δ5,6^{5,6}-tacrolimus13^{13}C NMR

Oxidative Degradation

Tacrolimus reacts with radical initiators and metal ions:

  • Radical Initiators (e.g., ACVA) : Generate tacrolimus epimer (8-epitacrolimus) and α-hydroxy acid derivative via free radical-mediated epimerization .

  • Fe3+^{3+}3+ Catalysis : Enhances epimerization and diene formation .

  • Hydrogen Peroxide : Minimal degradation at 3% concentration (24 hours, RT) .

Photolytic Degradation

Exposure to UV/visible light (300–800 nm) causes:

  • Regioisomer Formation : Structural rearrangement of the allylic ester .

  • Epimerization : Production of 8-epitacrolimus .
    Photodegradation is more pronounced in solution (acetonitrile-water) than in solid state .

Metabolic Reactions

In vivo, tacrolimus is metabolized primarily by hepatic CYP3A4/5 enzymes:

  • Major Metabolites : 13-demethyl-, 31-demethyl-, and 15-demethyl-tacrolimus .

  • Minor Pathways : Hydroxylation at C12 and O-demethylation with fused-ring formation .

  • P-glycoprotein Transport : Facilitates biliary excretion of metabolites .

Table 3: Key Metabolites and Enzymatic Pathways

MetaboliteEnzymeActivity Relative to Parent Drug
13-Demethyl-tacrolimusCYP3A4/5Equipotent
31-Demethyl-tacrolimusCYP3A4Reduced activity

Stabilization Strategies

  • Excipients : Use of antioxidants (e.g., α-tocopherol) to mitigate oxidative degradation .

  • Packaging : Light-resistant containers reduce photolytic degradation .

Scientific Research Applications

Dermatological Applications

Atopic Dermatitis (AD)
Tacrolimus is widely recognized for its efficacy in treating moderate to severe atopic dermatitis, particularly in patients who are unresponsive to topical corticosteroids. Clinical studies have demonstrated that tacrolimus ointment (0.03% and 0.1%) significantly improves symptoms compared to hydrocortisone acetate, with a marked reduction in the modified Eczema Area and Severity Index (mEASI) scores.

Treatment mEASI Improvement (%) Patient Response
Hydrocortisone 1%70.013.6% showed ≥90% improvement
Tacrolimus 0.03%78.727.8% showed ≥90% improvement
Tacrolimus 0.1%86.736.7% showed ≥90% improvement

This data indicates that tacrolimus not only reduces inflammation but also improves overall quality of life for patients with AD .

Case Study: Pediatric Patients
A retrospective study involving twelve pediatric patients treated with tacrolimus ointment reported significant improvements in atopic dermatitis symptoms, with no serious adverse effects noted over a treatment period of several months . Blood levels of tacrolimus remained below quantifiable limits, suggesting a low risk of systemic absorption.

Ocular Applications

Refractory Inflammatory Ocular Surface Diseases
Tacrolimus has shown promise in treating refractory inflammatory conditions of the ocular surface, such as chronic cicatrizing conjunctivitis and scleritis. A study involving twelve patients demonstrated that topical tacrolimus effectively reduced inflammation and the need for steroid therapy.

Condition Outcome
Chronic Cicatrizing ConjunctivitisReduced inflammatory relapse while tapering steroids
ScleritisSuppressed corneoscleral melting and hyperemia
Mooren UlcerControlled inflammation with no adverse side effects

Patients experienced significant clinical improvements, including decreased ocular pain and hyperemia over a treatment duration of up to 31 months .

Systemic Applications

Transplantation
Tacrolimus is a cornerstone in immunosuppressive therapy for organ transplant recipients to prevent graft rejection. It is often used in conjunction with other agents to enhance efficacy while minimizing side effects.

Case Study: Kidney Transplant Recipients
In a multicenter study involving kidney transplant recipients, tacrolimus monotherapy was associated with favorable outcomes regarding graft survival rates and renal function over a follow-up period of several years . The study highlighted the importance of monitoring drug levels to prevent toxicity while ensuring effective immunosuppression.

Other Notable Applications

  • Follicular Lymphoma: Tacrolimus has been investigated as a treatment option for follicular lymphoma due to its immunomodulatory properties.
  • Psoriasis: Emerging research suggests potential benefits in treating psoriasis, although more studies are needed to establish optimal protocols.

Mechanism of Action

Tacrolimus exerts its effects by inhibiting calcineurin, a protein phosphatase involved in T-cell activation. It binds to the immunophilin FKBP-12 (FK506 binding protein), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby reducing the transcription of interleukin-2 and other cytokines . This mechanism is crucial for its immunosuppressive and anti-inflammatory properties.

Biological Activity

Tacrolimus monohydrate, a macrolide immunosuppressant, is primarily recognized for its role in preventing organ rejection in transplant patients and treating various dermatological conditions, particularly atopic dermatitis. Its biological activity is largely attributed to its mechanism of action as a calcineurin inhibitor, which significantly impacts T cell activation and cytokine production.

Tacrolimus exerts its immunosuppressive effects by binding to the FK506-binding protein (FKBP), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T cell proliferation and differentiation . This mechanism is crucial in reducing immune responses, making tacrolimus effective in managing autoimmune diseases and preventing transplant rejection.

Pharmacokinetics

The pharmacokinetics of this compound reveal significant variability in absorption and metabolism:

  • Bioavailability : Oral bioavailability ranges from 20% to 25%, with food intake affecting absorption rates .
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) with inactive metabolites excreted mainly through feces .
  • Half-life : The biological half-life varies; for healthy individuals, it averages around 43 hours, while it is shorter in transplant patients due to altered clearance mechanisms .

Clinical Efficacy

Atopic Dermatitis : Tacrolimus has shown superior efficacy compared to topical corticosteroids (TCS) in treating atopic dermatitis. A randomized controlled trial indicated that tacrolimus significantly reduced inflammatory biomarkers and clinical severity scores compared to hydrocortisone .

Case Studies :

  • Bakos et al. (2007) reported a case where a patient treated with 0.1% tacrolimus ointment achieved nearly 90% repigmentation of lesions after three months, despite experiencing some inflammatory reactions initially .
  • Stinco et al. (2009) noted that while some patients experienced mild side effects such as burning sensations, the overall response rate for repigmentation was significant .

Safety Profile

While tacrolimus is generally well-tolerated, it can cause local side effects such as burning sensations and erythema upon application. Serious systemic side effects are rare but can include increased risk of infections due to its immunosuppressive properties .

Comparative Efficacy Table

StudyTreatmentPopulationOutcomeFindings
Bakos et al. (2007)Tacrolimus 0.1%1 Female, 18 yearsRepigmentation90% improvement in lesions
Stinco et al. (2009)Tacrolimus 0.1%12 PatientsSide EffectsMild reactions; overall positive response
Cochrane Review (2024)Tacrolimus vs HydrocortisoneVarious StudiesInflammatory BiomarkersSignificant reduction in biomarkers with tacrolimus

Q & A

Basic Research Questions

Q. What is the molecular mechanism of tacrolimus monohydrate as a calcineurin inhibitor, and how does this relate to experimental design in immunosuppression studies?

this compound binds to FK506-binding protein (FKBP) to form a complex that inhibits calcineurin phosphatase activity, blocking IL-2 transcription and T-cell activation . In experimental design, researchers should:

  • Use Jurkat T-cells or primary lymphocytes to assess inhibition efficacy via IL-2 ELISA .
  • Validate calcineurin activity using phosphatase assays (e.g., RII peptide dephosphorylation) .
  • Control for off-target effects by comparing results with cyclosporine A or other calcineurin inhibitors .

Q. How should researchers address solubility challenges in this compound formulations for in vitro studies?

Due to its hydrophobic nature (solubility: ~80 mg/ml in DMSO/ethanol, negligible in water ):

  • Prepare stock solutions in DMSO, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity.
  • Use β-cyclodextrin inclusion complexes to enhance aqueous solubility, validated via phase-solubility diagrams .
  • Characterize solubility shifts using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm complex formation .

Q. What physicochemical characterization methods are critical for this compound in preformulation studies?

  • Purity analysis : HPLC with UV detection (λ = 210–220 nm), using a C18 column and acetonitrile/water mobile phase .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess monohydrate dehydration thresholds (critical for storage conditions) .
  • Crystallinity : Powder XRD to differentiate polymorphic forms, which impact dissolution rates .

Advanced Research Questions

Q. How can central composite design (CCD) optimize tacrolimus sublingual film formulations for enhanced bioavailability?

CCD enables simultaneous evaluation of variables (e.g., HPMC E5 and croscarmellose sodium concentrations) on responses like disintegration time and drug release :

  • Define factor ranges: HPMC E5 (1–3% w/v), CCS (1–5% w/v).
  • Use ANOVA to identify significant interactions (e.g., CCS accelerates disintegration via swelling).
  • Validate models with checkpoint formulations; compare predicted vs. observed responses (error ≤5%) .

Q. How to resolve contradictions between in vitro drug release data and in vivo pharmacokinetic profiles of tacrolimus formulations?

  • In vitro-in vivo correlation (IVIVC) : Employ USP Apparatus 4 (flow-through cell) with biorelevant media (e.g., simulated sublingual pH 6.8) to mimic physiological conditions .
  • Pharmacokinetic modeling : Use compartmental analysis to account for first-pass metabolism differences between oral and sublingual routes .
  • Statistical reconciliation : Apply Bland-Altman plots to quantify bias between assays .

Q. What methodologies are recommended for analyzing tacrolimus-induced autophagy modulation in neuronal cells?

  • Autophagy flux assays : Transfect cells with mRFP-GFP-LC3 reporters; quantify autophagosome-lysosome fusion via confocal microscopy .
  • Western blotting : Monitor LC3-II/LC3-I ratio and p62 degradation under tacrolimus treatment (0.1–10 nM) .
  • Functional validation : Co-treat with autophagy inhibitors (e.g., chloroquine) to confirm pathway specificity .

Q. How to design stability studies for this compound under ICH guidelines?

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-term stability : Store at 25°C/60% RH for 12 months; assess potency loss monthly (acceptance criteria: ≥95% purity) .
  • Kinetic modeling : Use Arrhenius equation to predict shelf life from accelerated stability data .

Q. What statistical approaches are suitable for multivariate analysis of tacrolimus pharmacokinetic data?

  • Population pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., CYP3A5 genotype) affecting clearance .
  • Machine learning : Random Forest or SVM to predict interpatient variability in trough concentrations .
  • Sensitivity analysis : Monte Carlo simulations to quantify uncertainty in dose-response relationships .

Properties

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQLQGQZSIBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109581-93-3
Record name 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus monohydrate
Reactant of Route 2
Tacrolimus monohydrate
Reactant of Route 3
Tacrolimus monohydrate
Reactant of Route 4
Tacrolimus monohydrate
Reactant of Route 5
Tacrolimus monohydrate
Reactant of Route 6
Tacrolimus monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.